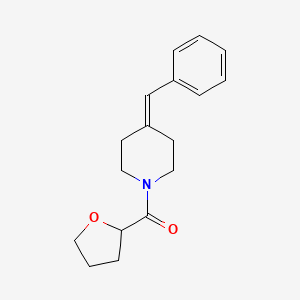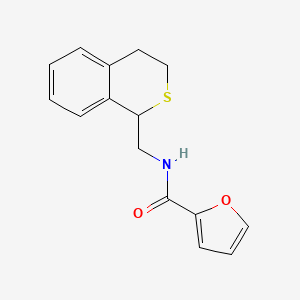
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone, also known as BOPM, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound also activates the p38 MAPK signaling pathway, which leads to apoptosis. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neurodegenerative disease research, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another advantage is its ability to selectively target cancer cells and protect neurons. However, one limitation is its potential toxicity, which requires further investigation. Additionally, the synthesis method of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
Future research on (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone could focus on further elucidating its mechanism of action, optimizing its synthesis method, and investigating its potential as a therapeutic agent for other diseases. Additionally, research could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity.
Métodos De Síntesis
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone can be synthesized through a multi-step process, starting with the reaction of piperidine with benzaldehyde to form 4-benzylidenepiperidine. This intermediate is then reacted with 3-oxanone to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-18(17-7-4-12-21-14-17)19-10-8-16(9-11-19)13-15-5-2-1-3-6-15/h1-3,5-6,13,17H,4,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVOURKIZRYXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)


![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)

![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)






